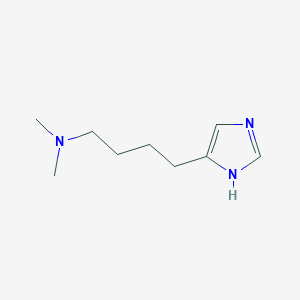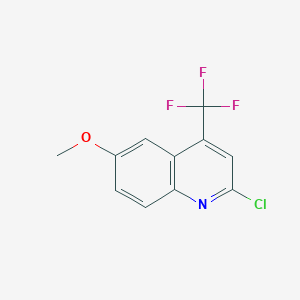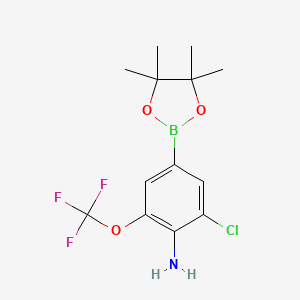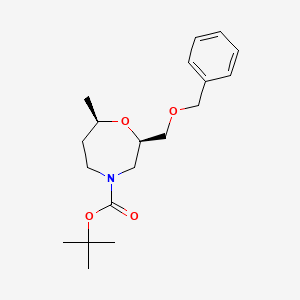
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate: is a complex organic compound that belongs to the class of oxazepanes. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. The presence of the tert-butyl group and the benzyloxy methyl group further adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor containing both amine and alcohol functional groups.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Attachment of the Benzyloxy Methyl Group: This can be done through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.
Substitution: The benzyloxy methyl group and the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate: can be compared with other oxazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. The presence of both the tert-butyl ester and the benzyloxy methyl group makes it a versatile intermediate for further chemical transformations.
Eigenschaften
Molekularformel |
C19H29NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
tert-butyl (2R,7R)-7-methyl-2-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C19H29NO4/c1-15-10-11-20(18(21)24-19(2,3)4)12-17(23-15)14-22-13-16-8-6-5-7-9-16/h5-9,15,17H,10-14H2,1-4H3/t15-,17-/m1/s1 |
InChI-Schlüssel |
ZFIRUOMINXMWCI-NVXWUHKLSA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H](O1)COCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CCN(CC(O1)COCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


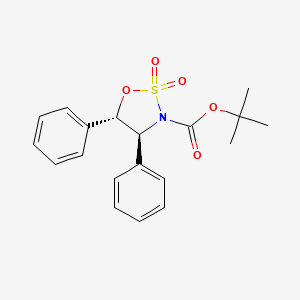


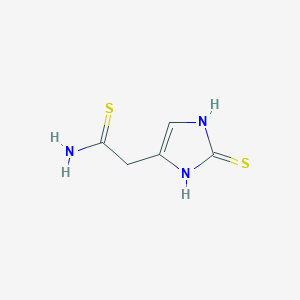
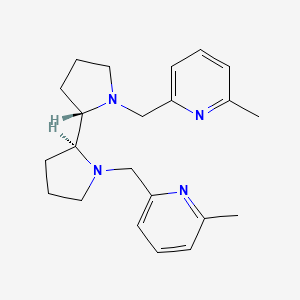
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
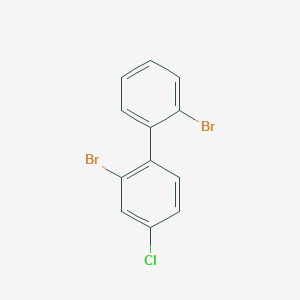
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
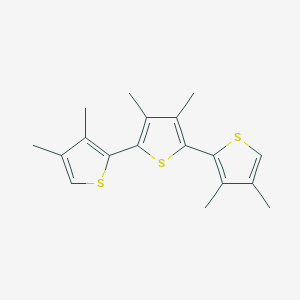
![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)

